叔丁基(3S,4R)-4-(3-氟苯基)吡咯啉-3-基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds typically involves complex reactions aimed at introducing specific functional groups while maintaining the desired stereochemistry. For example, the efficient synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has been described, achieving high yields and enantiomeric excess (ee) (Chung et al., 2005). Another approach for synthesizing related compounds involves a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation, indicating the versatility of methods available for constructing such complex structures (Li et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to tert-butyl (3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-ylcarbamate often features intricate arrangements of atoms and bonds, critical for their biological activity and chemical properties. For instance, crystal structure analyses reveal the presence of intramolecular hydrogen bonds and the envelope conformation of the pyrrolidinone ring, highlighting the importance of molecular conformation in determining the compound's properties and reactivity (Mohammat et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of tert-butyl (3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-ylcarbamate and related compounds can be influenced by the presence of functional groups and the molecular structure. The synthesis and transformation of these compounds involve reactions such as nitrile anion cyclization, which is key for constructing the pyrrolidine ring with high stereocontrol (Chung et al., 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are determined by the molecular structure and the intermolecular forces present in the compound. For example, the crystallization and molecular packing of related compounds can be significantly affected by intramolecular and intermolecular hydrogen bonding, as well as by the presence of tert-butyl and fluorophenyl groups (Mohammat et al., 2008).
科学研究应用
不对称合成
叔丁基(3S,4R)-4-(3-氟苯基)吡咯烷-3-基氨酸酯参与了实用的不对称合成方法。一个显著的方法包括腈负离子环化,合成N-叔丁基二取代吡咯烷。这种方法提供了一条合成(3S,4R)-1-叔丁基-4-(2,4-二氟苯基)吡咯烷-3-羧酸的途径,其特点是无色谱合成,总产率高,纯度异常,展示了其在生产手性吡咯烷中的效率 (Chung et al., 2005)。
结构分析
该化合物还在复杂分子的结构分析中发挥作用。例如,叔丁基{1(S)-[(3R,4S,5S)-5-苄基-4-羟基-2-氧代-3-吡咯烷基]-2-苯乙基}-氨基甲酸酯,一个密切相关的化合物,已被研究其晶体结构,揭示了分子内氢键和分子中原子的绝对构型的见解 (Weber et al., 1995)。
抑制剂的制造
此外,叔丁基衍生物在制造具有药用应用的抑制剂中起着重要作用。一种实用且可扩展的合成方法,合成(S)-叔丁基1-氧代-1-(1-(吡啶-2-基)环丙基氨基)丙烷基氨酸酯,作为淋巴细胞功能相关抗原1抑制剂生产中的中间体,突显了该化合物在制药行业中的重要性 (Li et al., 2012)。
属性
IUPAC Name |
tert-butyl N-[(3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-12(13)10-5-4-6-11(16)7-10/h4-7,12-13,17H,8-9H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFBUCKGGYNPOM-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1260596-09-5 |
Source
|
Record name | rac-tert-butyl N-[(3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。